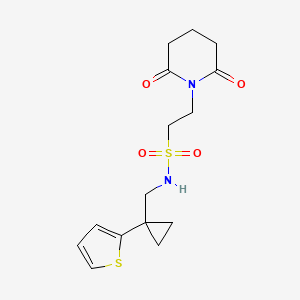

2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide

Description

This compound features a unique structural framework combining a 2,6-dioxopiperidine moiety, an ethanesulfonamide linker, and a cyclopropylmethyl group substituted with a thiophen-2-yl ring. The 2,6-dioxopiperidine core is a hallmark of cereblon E3 ligase modulators, which are critical in targeted protein degradation therapies . The thiophene-cyclopropane motif enhances metabolic stability and bioavailability by reducing oxidative metabolism, a strategy observed in analogous pharmaceuticals like montelukast .

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-1-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S2/c18-13-4-1-5-14(19)17(13)8-10-23(20,21)16-11-15(6-7-15)12-3-2-9-22-12/h2-3,9,16H,1,4-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERLJCVIZMANJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidin-1-yl group. This can be achieved through cyclization reactions involving appropriate precursors. The thiophen-2-yl cyclopropyl group is often introduced via cyclopropanation reactions, while the ethanesulfonamide moiety can be attached through sulfonamide formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the use of efficient and cost-effective methods. This might include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The sulfur atom in the ethanesulfonamide group can be oxidized to form sulfoxides or sulfones.

Reduction: : The compound can be reduced to form derivatives with different functional groups.

Substitution: : The piperidin-1-yl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles like amines, alcohols, or halides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Sulfoxides and sulfones.

Reduction: : Derivatives with reduced sulfur or nitrogen groups.

Substitution: : Substituted piperidines with various functional groups.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biochemical studies.

Medicine: : It could be explored for its therapeutic potential, possibly as an anti-inflammatory or antimicrobial agent.

Industry: : It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. For example, if used as an inhibitor, it might bind to a specific enzyme or receptor, blocking its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Design

The table below highlights key structural differences and similarities between the target compound and related molecules:

Key Observations :

- Thiophene-Cyclopropane Motif: The target compound shares the thiophen-2-yl-cyclopropylmethyl group with USP impurities (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) , which are structurally simplified analogs. This motif is less common in approved drugs but is increasingly explored for metabolic stability.

- Sulfonamide vs.

- Dioxopiperidine Core : This moiety differentiates the compound from tasimelteon (propanamide) and narlaprevir (azabicyclohexane), suggesting a mechanism involving protein degradation rather than direct receptor modulation .

Biological Activity

The compound 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of inflammation and cytokine modulation. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide

- Molecular Formula : C18H26N4O5S

- Molecular Weight : 402.55 g/mol

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide |

| Molecular Formula | C18H26N4O5S |

| Molecular Weight | 402.55 g/mol |

Anti-inflammatory Properties

Research indicates that compounds structurally related to 2-(2,6-dioxopiperidin-1-yl) derivatives exhibit significant anti-inflammatory effects. For instance, it has been shown to reduce levels of tumor necrosis factor-alpha (TNFα), a key cytokine involved in systemic inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: TNFα Inhibition

A study reported in patent literature highlighted that derivatives of the 2,6-dioxopiperidine structure effectively inhibit TNFα production in mammalian models. This inhibition can mitigate conditions associated with excessive inflammatory responses, such as septic shock and autoimmune diseases .

Cytokine Modulation

Additional studies have demonstrated that this compound can modulate other cytokines involved in inflammatory pathways. The ability to influence cytokine levels positions it as a candidate for further research into its use as an anti-inflammatory agent.

Safety and Toxicity

Despite its biological activity, the compound exhibits notable toxicity profiles. It is classified under various hazard categories due to acute toxicity risks when ingested or contacted with skin. The GHS classification indicates:

| Hazard Class | Classification Level |

|---|---|

| Acute Toxicity | Category 3 (Toxic if swallowed) |

| Skin Irritation | Category 2 (Causes skin irritation) |

| Eye Irritation | Category 2 (Causes serious eye irritation) |

| Reproductive Toxicity | Category 2 (Suspected of damaging fertility or the unborn child) |

These safety considerations are crucial for any potential therapeutic applications and highlight the need for careful handling and further toxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.